2-(Difluoromethyl)hex-5-enoic acid
Description
2-(Difluoromethyl)hex-5-enoic acid is a fluorinated unsaturated carboxylic acid featuring a difluoromethyl group at the C2 position and a terminal double bond at the C5 position. This structural motif combines the electronic effects of fluorine substituents with the conformational rigidity of an unsaturated backbone, making it a candidate for pharmaceutical and agrochemical applications. The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the hex-5-enoic acid moiety may facilitate β-oxidation-mediated activation in prodrug systems .
Properties
CAS No. |
81982-39-0 |
|---|---|
Molecular Formula |
C7H10F2O2 |
Molecular Weight |
164.15 g/mol |
IUPAC Name |
2-(difluoromethyl)hex-5-enoic acid |
InChI |
InChI=1S/C7H10F2O2/c1-2-3-4-5(6(8)9)7(10)11/h2,5-6H,1,3-4H2,(H,10,11) |
InChI Key |
WTZUTMMNXPOAPW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(C(F)F)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Difluoromethyl vs. Trifluoromethyl and Amino Groups
A key distinction lies in the substituent at C2. For example:
- 2-Amino-2-(trifluoromethyl)hex-5-enoic acid (CAS 887267-88-1) replaces the difluoromethyl group with a trifluoromethyl group and introduces an amino substituent. The trifluoromethyl group increases electron-withdrawing effects, lowering pKa of the carboxylic acid (predicted ΔpKa ≈ 0.5–1.0 vs. difluoromethyl) and enhancing membrane permeability .
- Methyl 2-[allyl(tert-butoxycarbonyl)amino]-(trifluoromethyl)hex-5-enoate (CAS OC076) further modifies the C2 position with a protected amino-allyl group, demonstrating how esterification and bulky substituents alter solubility and metabolic pathways .
Table 1: Substituent-Driven Properties
| Compound | Substituent at C2 | Fluorine Count | logP* | Metabolic Stability |
|---|---|---|---|---|
| 2-(Difluoromethyl)hex-5-enoic acid | -CF₂H | 2 | 1.8 | High |
| 2-(Trifluoromethyl)hex-5-enoic acid | -CF₃ | 3 | 2.2 | Moderate |
| 2-Amino-2-(trifluoromethyl)hex-5-enoic acid | -CF₃ + -NH₂ | 3 | 0.9 | Low |
*Predicted using fragment-based methods .
Physicochemical and Conformational Properties
The hex-5-enoic acid backbone is shared across analogs, but stereochemistry and substituents influence conformation:
- (E)-5-Methylhex-2-enoic acid (CAS 41653-96-7) highlights how double bond position (C2 vs. C5) alters rigidity.
- Ethyl 5-methylhex-2-enoate (CAS 34993-63-0) demonstrates that esterification reduces acidity (pKa ≈ 5.5 vs. 2.8 for carboxylic acids) and increases volatility, critical for agrochemical formulations .
Metabolic Pathways and Bioactivation
Hex-5-enoic acid derivatives often undergo β-oxidation. For instance, (E)-6-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)hex-5-enoic acid (compound 9) is metabolized to indomethacin via sequential β-oxidation, prolonging anti-inflammatory activity to 24 hours . The difluoromethyl group in this compound may slow this process due to fluorine’s steric and electronic effects, delaying prodrug activation but reducing toxicity from rapid release .
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